4-bromo-N-(furan-2-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(furan-2-ylmethyl)aniline is an organic compound with the molecular formula C11H10BrNO and a molecular weight of 252.11 g/mol It is characterized by the presence of a bromine atom attached to the benzene ring and a furan-2-ylmethyl group attached to the nitrogen atom of the aniline moiety
Preparation Methods
The synthesis of 4-bromo-N-(furan-2-ylmethyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-bromoaniline with furan-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in a solvent like methanol under reflux conditions . Another method involves the use of palladium-catalyzed coupling reactions, where 4-bromoaniline is coupled with furan-2-boronic acid in the presence of a palladium catalyst and a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
4-bromo-N-(furan-2-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines or alcohols.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form biaryl or styrene derivatives.
Scientific Research Applications
4-bromo-N-(furan-2-ylmethyl)aniline has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections and cancer.
Materials Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: The compound is employed in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-bromo-N-(furan-2-ylmethyl)aniline depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of bacterial growth or the induction of apoptosis in cancer cells . The furan-2-ylmethyl group and the bromine atom play crucial roles in modulating the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
4-bromo-N-(furan-2-ylmethyl)aniline can be compared with other similar compounds, such as:
4-chloro-N-(furan-2-ylmethyl)aniline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
4-bromo-N-(thiophen-2-ylmethyl)aniline: Contains a thiophene ring instead of a furan ring, which may alter its electronic properties and interactions with biological targets.
4-bromo-N-(pyridin-2-ylmethyl)aniline: Features a pyridine ring, which can influence its solubility and binding characteristics.
The uniqueness of this compound lies in its specific combination of the bromine atom and the furan-2-ylmethyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-bromo-N-(furan-2-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-7,13H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXSRJPPSMEQMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.